molecular formula C23H20ClNO4 B3987763 2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B3987763
M. Wt: 409.9 g/mol
InChI Key: ZHWQPHHFPZQUEV-UHFFFAOYSA-N
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Description

2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that features a unique structure combining a chlorophenyl group, an oxoethoxy linkage, and a hexahydro-methanoisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-chlorobenzoyl chloride with 3-hydroxybenzaldehyde to form an intermediate, which is then subjected to further reactions to introduce the hexahydro-methanoisoindole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with varied substituents on the phenyl ring.

Scientific Research Applications

2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as a lead compound in the development of new pharmaceuticals.

    Industry: It can be utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of hexahydro-methanoisoindole and chlorophenyl-containing molecules. Examples include:

  • 2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
  • 2-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Uniqueness

The uniqueness of 2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO4/c24-16-8-6-13(7-9-16)19(26)12-29-18-3-1-2-17(11-18)25-22(27)20-14-4-5-15(10-14)21(20)23(25)28/h1-3,6-9,11,14-15,20-21H,4-5,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWQPHHFPZQUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC(=CC=C4)OCC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 6
2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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